molecular formula C30H26N2O2 B11508034 12-[4-(benzyloxy)phenyl]-3-methyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one

12-[4-(benzyloxy)phenyl]-3-methyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one

Cat. No.: B11508034
M. Wt: 446.5 g/mol
InChI Key: CYJCERZENOXEDI-UHFFFAOYSA-N
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Description

5-[4-(BENZYLOXY)PHENYL]-2-METHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE is a complex organic compound with a unique structure that includes a benzyloxy group attached to a phenyl ring, a methyl group, and a hexahydro-1,10-diazatetra-phenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(BENZYLOXY)PHENYL]-2-METHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE typically involves multiple steps. One common method includes the reaction of 4-(benzyloxy)benzaldehyde with a suitable amine under reductive amination conditions. This is followed by cyclization to form the hexahydro-1,10-diazatetra-phenone core. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like sodium bisulfite (Na2S2O5) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of molecular sieves and ultrasound-assisted reactions, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-[4-(BENZYLOXY)PHENYL]-2-METHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and electrophiles like nitric acid (HNO3) for nitration reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group yields benzoic acid derivatives, while reduction of the carbonyl group results in alcohols .

Scientific Research Applications

5-[4-(BENZYLOXY)PHENYL]-2-METHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(BENZYLOXY)PHENYL]-2-METHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE involves its interaction with specific molecular targets. For instance, in antifungal applications, it binds to the active site of cytochrome P450 enzyme lanosterol 14 α-demethylase, inhibiting its activity and thus preventing fungal growth . The compound may also interact with other enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(BENZYLOXY)PHENYL]-2-METHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE is unique due to its specific structure, which combines a benzyloxy group, a phenyl ring, and a hexahydro-1,10-diazatetra-phenone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C30H26N2O2

Molecular Weight

446.5 g/mol

IUPAC Name

3-methyl-12-(4-phenylmethoxyphenyl)-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one

InChI

InChI=1S/C30H26N2O2/c1-19-10-15-23-24(31-19)16-17-26-29(23)28(30-25(32-26)8-5-9-27(30)33)21-11-13-22(14-12-21)34-18-20-6-3-2-4-7-20/h2-4,6-7,10-17,28,32H,5,8-9,18H2,1H3

InChI Key

CYJCERZENOXEDI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C3=C(C=C2)NC4=C(C3C5=CC=C(C=C5)OCC6=CC=CC=C6)C(=O)CCC4

Origin of Product

United States

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